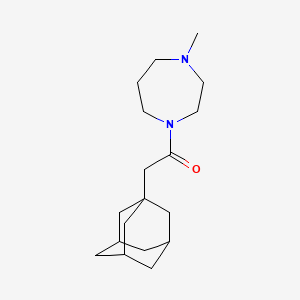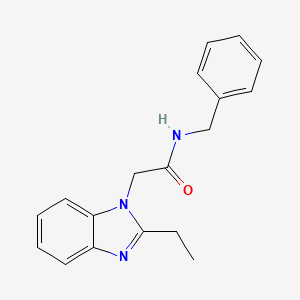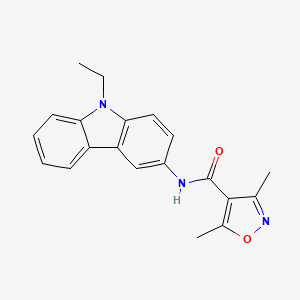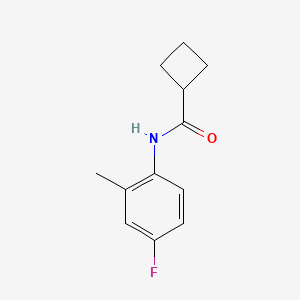![molecular formula C22H18ClN3O2 B7460593 2-[2-[(4-chlorophenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide](/img/structure/B7460593.png)
2-[2-[(4-chlorophenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-[(4-chlorophenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide, commonly known as CPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPB is a benzimidazole derivative, which is a class of compounds that has been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of CPB is thought to involve the inhibition of PARP activity. PARP is an enzyme that plays a key role in the repair of DNA damage, and its inhibition leads to the accumulation of DNA damage and cell death. CPB has also been found to exhibit anti-inflammatory and anti-oxidant activities, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
CPB has been found to exhibit a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that CPB inhibits PARP activity and reduces the production of pro-inflammatory cytokines. In vivo studies have shown that CPB reduces inflammation and oxidative stress in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPB has several advantages for lab experiments, including its high purity and yield, and its ability to inhibit PARP activity. However, CPB also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on CPB. One area of research is the development of more potent and selective PARP inhibitors based on the structure of CPB. Another area of research is the investigation of the anti-inflammatory and anti-oxidant activities of CPB in animal models of inflammatory diseases. Additionally, the potential toxicity of CPB at high concentrations needs to be further investigated to determine its safety for use in humans.
Métodos De Síntesis
The synthesis of CPB involves the reaction of 4-chlorobenzyl alcohol with 2-aminobenzimidazole in the presence of a catalyst to form the intermediate 2-(4-chlorobenzyl)-1H-benzimidazole. This intermediate is then reacted with N-phenylacetyl chloride to form CPB. The synthesis of CPB has been optimized to yield high purity and yield.
Aplicaciones Científicas De Investigación
CPB has been found to exhibit a range of biological activities that make it a promising compound for scientific research. One of the most notable applications of CPB is its ability to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a key role in DNA repair, and its inhibition has been shown to sensitize cancer cells to chemotherapy and radiation therapy. CPB has also been found to exhibit anti-inflammatory and anti-oxidant activities, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
2-[2-[(4-chlorophenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2/c23-16-10-12-18(13-11-16)28-15-21-25-19-8-4-5-9-20(19)26(21)14-22(27)24-17-6-2-1-3-7-17/h1-13H,14-15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEITSJPGFGNRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[(4-chlorophenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[[(2,4-Dichlorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7460585.png)
![2-[(4-Methylphenyl)methyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B7460601.png)
![Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate](/img/structure/B7460606.png)
![5-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2-oxazole-3-carboxamide](/img/structure/B7460613.png)


